![molecular formula C18H22N4O3 B4964395 methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)
methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate, also known as M1T, is a synthetic androgenic-anabolic steroid that was first developed in the 1960s. It is a prodrug of methyltestosterone and is marketed as a performance-enhancing drug. M1T is known to have a high anabolic to androgenic ratio and is considered to be a potent and effective steroid. In
Wirkmechanismus
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate exerts its effects by binding to androgen receptors in the body. This leads to an increase in protein synthesis and a decrease in protein breakdown, resulting in increased muscle mass and strength. This compound also has a positive effect on bone density and can improve the healing of bone fractures.
Biochemical and Physiological Effects
This compound has been shown to increase muscle mass and strength in both animals and humans. It also has a positive effect on bone density and can improve the healing of bone fractures. This compound has been shown to increase levels of testosterone in the body, which can lead to increased libido and improved sexual function. However, this compound has also been shown to have negative effects on the liver and can cause liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate is a potent and effective steroid that can be used in scientific research to study the mechanisms of action of androgenic-anabolic steroids. It has a high anabolic to androgenic ratio, which makes it an ideal model compound for studying the effects of androgenic-anabolic steroids on muscle growth, bone density, and other physiological processes. However, this compound has also been shown to have negative effects on the liver, which can limit its use in scientific research.
Zukünftige Richtungen
There are several future directions for research on methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate. One area of research could be to investigate the long-term effects of this compound on the liver and other organs. Another area of research could be to investigate the effects of this compound on the brain and behavior. Finally, future research could focus on developing safer and more effective alternatives to this compound for use in scientific research.
Conclusion
This compound, or this compound, is a synthetic androgenic-anabolic steroid that has been widely used in scientific research. It is a potent and effective steroid that can be used to study the mechanisms of action of androgenic-anabolic steroids. This compound has been shown to increase muscle mass and strength, improve bone density, and increase levels of testosterone in the body. However, it has also been shown to have negative effects on the liver. Future research could focus on investigating the long-term effects of this compound on the liver and other organs, as well as developing safer and more effective alternatives to this compound for use in scientific research.
Synthesemethoden
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate is synthesized by reacting 3-phenylpropylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 1H-1,2,3-triazole-4-carboxylic acid to form the triazole derivative. Finally, the triazole derivative is reacted with L-proline methyl ester hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate has been widely used in scientific research as a model compound for studying the mechanisms of action of androgenic-anabolic steroids. It has been used to investigate the effects of androgenic-anabolic steroids on muscle growth, bone density, and other physiological processes. This compound has also been used to study the effects of androgenic-anabolic steroids on the brain and behavior.
Eigenschaften
IUPAC Name |
methyl (2S)-1-[1-(3-phenylpropyl)triazole-4-carbonyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-25-18(24)16-10-6-12-22(16)17(23)15-13-21(20-19-15)11-5-9-14-7-3-2-4-8-14/h2-4,7-8,13,16H,5-6,9-12H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXWZQBEHZVLAB-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

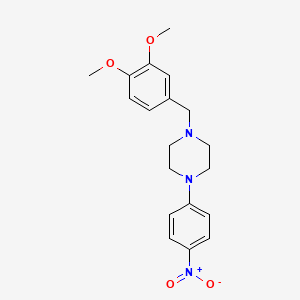
![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)
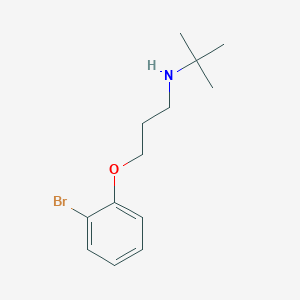
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)
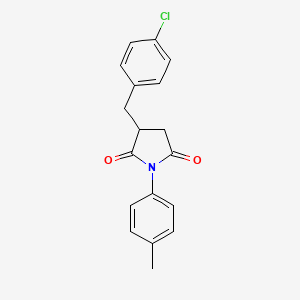
![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)
![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)
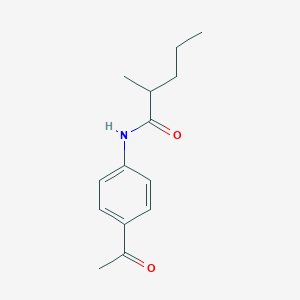
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[4-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B4964398.png)
![5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)
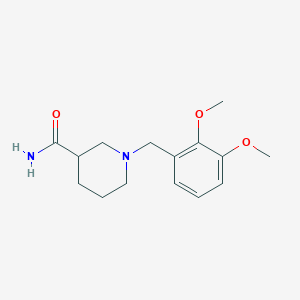
![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)